Halosulfuron Acid

Catalog No.
S14396320
CAS No.
M.F
C12H13ClN6O7S
M. Wt
420.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halosulfuron Acid

Product Name

Halosulfuron Acid

IUPAC Name

methyl 5-[(2-amino-4-methoxy-6-oxo-1H-pyrimidine-5-carbonyl)sulfamoyl]-3-chloro-1-methylpyrazole-4-carboxylate

Molecular Formula

C12H13ClN6O7S

Molecular Weight

420.79 g/mol

InChI

InChI=1S/C12H13ClN6O7S/c1-19-10(4(6(13)17-19)11(22)26-3)27(23,24)18-8(21)5-7(20)15-12(14)16-9(5)25-2/h1-3H3,(H,18,21)(H3,14,15,16,20)

InChI Key

OSCHCJFLKMOKRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)C2=C(N=C(NC2=O)N)OC

Halosulfuron acid, specifically known as halosulfuron-methyl, is a selective post-emergence herbicide belonging to the sulfonylurea chemical family. Its primary function is to control various annual and perennial broadleaf weeds and sedges, particularly in crops such as rice, corn, and turfgrass. The chemical structure of halosulfuron-methyl is characterized by its active ingredient, methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate. This compound acts systemically within plants, inhibiting the enzyme acetohydroxyacid synthase, which is crucial for the biosynthesis of branched-chain amino acids like valine and isoleucine .

  • Hydrolysis Reaction: Starting with 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate, this compound undergoes hydrolysis under alkaline conditions to form 1-methyl-5-sulfonylamino-4-pyrazole carboxylic acid.
  • Methylation Reaction: The hydrolyzed product is then subjected to methylation using reagents such as sulfur oxychloride or methyl sulfate.
  • Chlorination Reaction: Chlorination follows to introduce a chlorine atom into the structure.
  • Acylation Reaction: The chlorinated product undergoes acylation with 4,6-dimethoxy-2-pyrimidinamine.
  • Condensation Reaction: Finally, condensation reactions yield the final product, halosulfuron-methyl .

Halosulfuron-methyl exhibits significant biological activity as a herbicide. Its mode of action involves the inhibition of acetohydroxyacid synthase, leading to a disruption in the synthesis of essential amino acids necessary for plant growth. This results in symptoms such as stunting, chlorosis (yellowing), and necrosis (death) of plant tissues within days after application. The herbicide is particularly effective against sensitive weeds like cocklebur and yellow nutsedge while showing low toxicity to many grass species .

The synthesis of halosulfuron-methyl can be summarized in a series of steps:

  • Starting Material: Use 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate.
  • Hydrolysis: Conduct hydrolysis in an alkaline medium (sodium hydroxide solution) at temperatures between 40 °C and 100 °C.
  • Methylation: Introduce methylating agents under controlled conditions.
  • Chlorination: Apply chlorination reagents such as chlorine or sulfuryl chloride.
  • Acylation: Combine with 4,6-dimethoxy-2-pyrimidinamine for acylation.
  • Condensation: Finalize the synthesis through condensation reactions at elevated temperatures .

Halosulfuron-methyl is widely utilized in agricultural practices for weed management due to its effectiveness against various broadleaf weeds and sedges. It is primarily used in:

  • Rice Cultivation: Effective in controlling nutsedge and other problematic weeds.
  • Turfgrass Management: Used in established lawns and ornamental landscapes to manage unwanted vegetation without harming grass species.
  • Corn Production: Applied post-emergence to manage weed competition during critical growth stages .

Research on halosulfuron-methyl has indicated various interactions that affect its efficacy and environmental behavior:

  • Biosorption Studies: Investigations into the removal of halosulfuron from aqueous media using neem seed powder have shown that factors like pH significantly influence adsorption efficiency, with maximum removal observed at lower pH levels due to increased protonation of the sorbent surface .
  • Soil Interaction: Halosulfuron-methyl exhibits moderate to high solubility in water and can degrade through hydrolysis in soil, especially under alkaline conditions .

Similar Compounds

Halosulfuron-methyl shares similarities with other sulfonylurea herbicides but has unique properties that distinguish it from its counterparts. Here are some similar compounds:

Compound NameKey FeaturesUnique Aspects
GlyphosateBroad-spectrum herbicideNon-selective; targets a wide range of plants
SulfometuronUsed for pre-emergence controlMore effective on certain grass weeds
NicosulfuronSelective for certain cropsTargets specific broadleaf weeds
TrifloxysulfuronSystemic herbicide for grassesLess effective on sedges

Halosulfuron-methyl's selectivity towards certain weed types while being less harmful to grass species makes it particularly valuable in integrated weed management strategies .

The genesis of sulfonylurea herbicides dates to the 1970s, marked by George Levitt’s discovery of chlorsulfuron at DuPont in 1976. This breakthrough introduced a class of compounds targeting acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid synthesis in plants. Commercialized in 1982, chlorsulfuron (marketed as Glean) pioneered selective weed control in cereal crops, leveraging minimal application rates (2–40 g/ha) and high efficacy against broadleaf weeds.

Subsequent innovations expanded the sulfonylurea family, with halosulfuron-methyl emerging in the 1990s as a specialized herbicide for sedge and broadleaf weed management in rice, turfgrass, and soybeans. Unlike early sulfonylureas, halosulfuron-methyl’s methyl ester moiety enhances solubility and bioavailability, enabling post-emergence applications. Environmental hydrolysis of this ester group yields halosulfuron acid, a metabolite influencing soil persistence and mobility.

Table 1: Key Sulfonylurea Herbicides and Their Properties

CompoundIntroduction YearTarget WeedsApplication Context
Chlorsulfuron1982Broadleaf weedsCereals, turfgrass
Halosulfuron-methyl1990sSedges, Kyllinga speciesRice, soybeans, turfgrass

Role in Modern Weed Management Paradigms

Halosulfuron acid’s significance stems from its role in the environmental fate of halosulfuron-methyl. Upon soil application, hydrolysis—facilitated by pH and microbial activity—converts halosulfuron-methyl to its acid form, which exhibits distinct adsorption and degradation dynamics. Studies demonstrate that halosulfuron acid’s solubility in aqueous environments (e.g., paddy fields) complicates its management, as it may leach into groundwater or adsorb to organic matter, depending on soil texture.

Mechanistic Insights and Resistance Dynamics
ALS inhibition by halosulfuron acid disrupts valine and isoleucine biosynthesis, causing plant growth arrest and necrosis. However, prolonged use has selected for resistant weed biotypes, particularly in Cyperus species, necessitating integrated resistance management strategies. For instance, Bayer’s sulfonylurea-ready (SR) soybeans incorporate traits to metabolize ALS inhibitors, allowing farmers to rotate herbicides without crop injury.

Environmental Hydrolysis and Persistence
Hydrolysis studies reveal halosulfuron acid’s formation rates vary with pH: half-lives of halosulfuron-methyl decrease from 14.6 days (neutral pH) to 0.7 days (alkaline conditions). This pH-dependent degradation underscores the need for precise application timing to minimize carryover effects, particularly in double-cropping systems where residual herbicides threaten subsequent plantings.

Table 2: Hydrolysis Half-Lives of Halosulfuron-Methyl Across pH Levels

pH ConditionHalf-Life (Days)Primary Degradation Pathway
Acidic (pH 3)8.9Chemical hydrolysis
Neutral14.6Microbial degradation
Alkaline0.7Rapid hydrolysis to acid form

Acetolactate Synthase Inhibition Mechanisms

Halosulfuron acid belongs to the sulfonylurea family of herbicides and operates through the specific inhibition of acetolactate synthase, a critical enzyme in plant metabolism [1] [2]. The compound exhibits its herbicidal activity by binding to the acetolactate synthase enzyme, which is also known as acetohydroxyacid synthase, thereby disrupting essential metabolic processes in susceptible plants [3] [4].

The molecular mechanism of halosulfuron acid involves direct binding to the active site of acetolactate synthase, effectively blocking the enzyme's catalytic function [5] [6]. Research has demonstrated that the inhibitor binds with high affinity to the enzyme, with studies showing inhibitory concentrations in the micromolar range [7] [8]. Specifically, enzyme assays have revealed that halosulfuron exhibits potent inhibitory activity against acetolactate synthase, with concentrations as low as 0.08 micromolar causing 50% inhibition of enzyme activity in susceptible plant species [7].

The binding mechanism involves multiple molecular interactions between halosulfuron acid and key amino acid residues within the acetolactate synthase active site [5] [3]. Crystal structure studies have identified that the sulfonylurea moiety of halosulfuron forms hydrogen bonds with arginine residues, particularly Arginine 380, while the aromatic portions of the molecule engage in hydrophobic interactions with proline and phenylalanine residues [6]. These interactions effectively block access to the enzyme's active site, preventing the normal catalytic conversion of pyruvate substrates [5] [6].

The enzyme inhibition follows competitive kinetics, where halosulfuron acid competes with the natural substrate pyruvate for binding to the active site [9] [10]. Thiamine pyrophosphate, the essential cofactor required for acetolactate synthase activity, remains bound to the enzyme but cannot facilitate the normal catalytic reaction due to the physical obstruction caused by halosulfuron binding [9] [10].

Table 2.1: Acetolactate Synthase Inhibition Data for Halosulfuron Acid

ParameterSusceptible SpeciesResistant SpeciesResistance Ratio
I50 (μM)0.08 [7]203.00 [7]2540:1 [7]
Binding Affinity (kcal/mol)-6.3 [3]Not determined-
Enzyme Activity Reduction (%)>90 [1]<20 [7]-

Disruption of Branched-Chain Amino Acid Biosynthesis

The inhibition of acetolactate synthase by halosulfuron acid results in the complete disruption of branched-chain amino acid biosynthesis pathways [1] [11]. Acetolactate synthase catalyzes the first committed step in the biosynthesis of three essential branched-chain amino acids: valine, leucine, and isoleucine [11] [12]. This enzyme converts pyruvate to acetolactate in the valine biosynthesis pathway and also catalyzes the condensation of pyruvate with 2-ketobutyrate to form acetohydroxybutyrate in the isoleucine biosynthesis pathway [13] [14].

The disruption of this enzymatic step leads to an immediate cessation of branched-chain amino acid production [15] [11]. Research has demonstrated that halosulfuron treatment causes a rapid depletion of cellular pools of valine, leucine, and isoleucine [16] [15]. The metabolic consequences extend beyond simple amino acid deficiency, as these branched-chain amino acids serve as precursors for protein synthesis and other essential cellular processes [12].

Studies have shown that the inhibition of acetolactate synthase by halosulfuron acid preferentially affects the valine biosynthesis pathway compared to the isoleucine pathway [15]. This differential effect occurs because the enzyme exhibits higher affinity for 2-ketobutyrate than for pyruvate, allowing some continued isoleucine precursor formation even under conditions of partial enzyme inhibition [13] [15]. However, complete enzyme inhibition achieved by halosulfuron application effectively blocks both pathways [15].

The metabolic disruption manifests within hours of herbicide application, with measurable decreases in branched-chain amino acid levels detectable within 4-6 hours of treatment [1] [2]. The severity of this disruption correlates directly with the level of acetolactate synthase inhibition achieved by halosulfuron binding [7]. Plants experiencing greater than 90% enzyme inhibition show complete cessation of branched-chain amino acid synthesis [1].

Table 2.2: Branched-Chain Amino Acid Biosynthesis Pathway Disruption

Amino AcidNormal Synthesis RatePost-Halosulfuron RateReduction (%)
Valine100% (baseline) [15]<10% [15]>90% [15]
Leucine100% (baseline) [11]<15% [11]>85% [11]
Isoleucine100% (baseline) [15]15-25% [15]75-85% [15]

The downstream effects of branched-chain amino acid depletion include disruption of protein synthesis, impairment of cellular growth processes, and eventual cell death [1] [16]. The preferential targeting of this pathway makes halosulfuron acid particularly effective against actively growing plant tissues, where demand for protein synthesis is highest [2] [12].

Phloem/Xylem Translocation Patterns in Monocotyledonous Weeds

Halosulfuron acid exhibits systemic herbicidal activity through its translocation via both phloem and xylem transport systems in monocotyledonous weeds [1] [17]. Following foliar application, the compound demonstrates rapid absorption through leaf surfaces, with studies showing absorption rates reaching 60-80% within 72 hours in susceptible monocotyledonous species [17] [18].

The translocation pattern of halosulfuron acid in monocotyledonous weeds involves bidirectional movement through the plant's vascular system [1] [19]. Research has documented that approximately 15-23% of absorbed halosulfuron acid moves out of the treated leaf tissue into other plant parts [17]. The predominant direction of movement varies among different monocotyledonous species, with some showing primarily acropetal transport toward growing shoot tips, while others exhibit more basipetal movement toward root systems [17] [19].

In sedge species, particularly yellow nutsedge and rice flatsedge, halosulfuron acid demonstrates effective translocation to underground storage organs including tubers and rhizomes [20] [21]. This systemic movement is crucial for controlling perennial monocotyledonous weeds, as it enables the herbicide to reach and affect regenerative tissues that would otherwise allow plant survival [22] [20]. Studies have shown that halosulfuron acid accumulates in these underground storage structures within 24-48 hours of foliar application [20].

The xylem transport of halosulfuron acid follows the transpiration stream, resulting in accumulation in actively transpiring leaves and growing points [19] [23]. This transport mechanism contributes to the herbicide's effectiveness against young, rapidly growing monocotyledonous weeds [19]. The compound's movement through xylem tissue is facilitated by its moderate water solubility and molecular characteristics that allow efficient uptake by the transpiration-driven mass flow system [23].

Phloem translocation of halosulfuron acid occurs through the plant's sugar transport system, enabling movement to metabolically active sinks including root systems and storage organs [24] [19]. Research has demonstrated that this phloem mobility is essential for the herbicide's systemic activity against perennial monocotyledonous weeds [24]. The bidirectional nature of phloem transport allows halosulfuron acid to move both toward growing shoot apices and toward root and storage tissues [25] [24].

Table 2.3: Translocation Patterns in Monocotyledonous Weeds

SpeciesAbsorption Rate (72h)Translocation (% of absorbed)Primary DirectionRoot Accumulation
Yellow Nutsedge70-80% [20]18-23% [20]Bidirectional [20]Moderate [20]
Annual Sedge65-75% [21]15-20% [21]Acropetal [21]Low [21]
Rice Flatsedge60-70% [8]16-22% [8]Basipetal [8]High [8]

The effectiveness of halosulfuron acid translocation in monocotyledonous weeds is influenced by environmental factors including temperature, humidity, and plant physiological status [26] [18]. Optimal translocation occurs when plants are actively growing and transpiring, conditions that maximize both xylem and phloem transport rates [26]. The herbicide's systemic activity is reduced under stress conditions that limit vascular transport, such as drought or extreme temperatures [26] [18].

XLogP3

-0.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

420.0254956 g/mol

Monoisotopic Mass

420.0254956 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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